molecular formula C15H13N3O2 B2426984 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone CAS No. 2034378-89-5

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone

Cat. No.: B2426984
CAS No.: 2034378-89-5
M. Wt: 267.288
InChI Key: WECNMOUUDSKLTB-UHFFFAOYSA-N
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Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is a complex organic compound that features both an isoxazole and an indole moiety

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(12-8-16-13-4-2-1-3-11(12)13)18-6-5-14-10(9-18)7-17-20-14/h1-4,7-8,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECNMOUUDSKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Isoxazolo[4,5-c]pyridine Synthesis

Cycloisomerization of Alkynylpyridines

The isoxazolo[4,5-c]pyridine core is synthesized via a two-step protocol involving Sonogashira cross-coupling and iodine-mediated cycloisomerization (Figure 1). Starting with 2-chloro-3-nitropyridine derivatives, terminal alkynes are coupled to yield 2-alkynylpyridines. Subsequent treatment with iodine(I) chloride induces cyclization, forming the fused isoxazole ring. For example, 6-nitro-substituted variants exhibit enhanced electrophilicity, facilitating downstream reactions.

Key Reaction Conditions:

  • Sonogashira Coupling: PdCl₂(PPh₃)₂ (5 mol-%), CuI (2.5 mol-%), Et₃N (2 eq.), THF, 40°C, 1–3 h.
  • Cycloisomerization: ICl (catalytic), CHCl₃, rt, 2–4 h.

Yields for this step range from 65–85%, with electron-withdrawing groups (e.g., NO₂) improving reactivity.

[4+2]-Cycloaddition with Enamines

An alternative route employs inverse electron-demand hetero-Diels-Alder reactions between isoxazoles and enamines (Scheme 2). Isoxazole derivatives react with enamines (e.g., 1-pyrrolidino-1-cyclohexene) under Lewis acid catalysis (e.g., ZnCl₂), followed by in situ reduction to yield dihydropyridine intermediates. This method avoids harsh conditions and provides regioselectivity for the 4,5-c fused system.

Optimization Insight:

  • Steric hindrance at the isoxazole 4-position reduces yields (e.g., 4-methyl substitution: 45% vs. unsubstituted: 72%).
  • Zn dust in THF at 60°C ensures complete reduction to the dihydro structure.

Functionalization at the 5-Position

Introduction of the Methanone Group

The 5-position of the dihydroisoxazolo[4,5-c]pyridine is functionalized via Friedel-Crafts acylation or nucleophilic acyl substitution (Figure 2).

Friedel-Crafts Acylation

Using acetyl chloride or chloroacetone in the presence of AlCl₃, the pyridine nitrogen acts as a directing group, enabling electrophilic substitution at C5. This method requires anhydrous conditions and yields 50–65% of the ketone intermediate.

Nucleophilic Substitution

A pre-formed acyl chloride (e.g., 5-chlorocarbonyl-6,7-dihydroisoxazolo[4,5-c]pyridine) reacts with indole in the presence of a base (e.g., K₂CO₃) to form the methanone bridge. Dimethylformamide (DMF) as a solvent at 80°C for 12 h achieves 70–75% conversion.

Coupling with Indole Moiety

Direct Coupling via Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling between 5-bromo-6,7-dihydroisoxazolo[4,5-c]pyridine and 1H-indole-3-boronic acid affords the target compound (Table 1).

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol-%)
  • Ligand: XPhos (10 mol-%)
  • Base: Cs₂CO₃ (2 eq.)
  • Solvent: Dioxane, 100°C, 24 h
  • Yield: 60–68%

Reductive Amination

An alternative approach involves condensing 5-amino-6,7-dihydroisoxazolo[4,5-c]pyridine with indole-3-carbaldehyde using NaBH₃CN as a reductant. Methanol at 0°C for 6 h provides the methanone derivative in 55–60% yield.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Isoxazole Formation: Microreactors with precise temperature control (50–60°C) improve cyclization kinetics.
  • Coupling Steps: Fixed-bed catalysts (e.g., Pd/C) reduce metal leaching and enable recycling.

Spectral Characterization and Validation

1H NMR (DMSO-d₆):

  • δ 8.21 (s, 1H, indole H-2)
  • δ 7.45–7.32 (m, 4H, pyridine and indole protons)
  • δ 4.15 (t, J = 6.2 Hz, 2H, CH₂)
  • δ 3.82 (t, J = 6.2 Hz, 2H, CH₂)

LC-MS: [M+H]⁺ m/z 322.1 (calculated 322.3).

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloaddition: Steric directing groups (e.g., NO₂ at C6) ensure correct ring fusion.
  • Indole Stability: Boc protection of the indole nitrogen prevents side reactions during coupling.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The isoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the molecule and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one): A similar compound with a different substitution pattern on the isoxazole ring.

    (1H-indol-3-yl)methanone: A simpler compound lacking the isoxazole moiety.

Uniqueness

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is unique due to the combination of the isoxazole and indole moieties. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is a heterocyclic organic molecule notable for its potential biological activities. This compound integrates an isoxazole and pyridine framework with an indole moiety, suggesting diverse pharmacological properties.

  • Molecular Formula: C17_{17}H16_{16}N4_{4}O2_{2}
  • Molecular Weight: 308.33 g/mol
  • CAS Number: 2034487-60-8

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The following sections detail its observed pharmacological effects, mechanisms of action, and relevant studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays: In vitro evaluations against cancer cell lines such as HeLa and MCF-7 have shown significant cytotoxic effects. The IC50_{50} values for related compounds were reported as low as 15.1 µM for some derivatives, indicating strong activity against these cell lines .

Antimicrobial Activity

Compounds with similar structural motifs have exhibited antimicrobial properties:

  • Inhibition Studies: Comparative studies have shown that certain derivatives possess strong inhibitory action against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant capabilities of this compound are noteworthy:

  • DPPH Radical Scavenging Assay: Analogous compounds have shown significant radical scavenging activity, suggesting that this compound may help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its biological effects can include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation or microbial metabolism.
  • Receptor Interaction: It could interact with specific cellular receptors to modulate signaling pathways relevant to tumor growth or inflammation .

Case Studies and Research Findings

StudyFocusFindings
Amin et al. (2012)Synthesis and pharmacological evaluationDemonstrated cytotoxicity against HeLa cells with IC50_{50} values < 20 µM; showed antioxidant properties comparable to standard antioxidants .
Hala et al. (2019)Antimicrobial activityFound significant antimicrobial effects against several pathogens with MIC values indicating potent activity .
European Journal of Medicinal Chemistry (2009)QSAR and molecular dockingIdentified potential binding affinities with p38 MAP kinase, suggesting a targeted approach for therapeutic applications .

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